molecular formula C7H6ClN3 B2933954 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1551174-78-7

2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2933954
CAS No.: 1551174-78-7
M. Wt: 167.6
InChI Key: LFQBNDYAHLOJKZ-UHFFFAOYSA-N
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Description

2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a chlorine atom at the 2-position and a methyl group at the 8-position.

Scientific Research Applications

2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:

Mechanism of Action

Mode of Action

Triazole compounds, which include [1,2,4]triazolo[1,5-a]pyridine derivatives, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

Given that [1,2,4]triazolo[1,5-a]pyridine derivatives have been used as inhibitors of janus kinases , it can be inferred that they may affect the JAK-STAT signaling pathway, which is involved in processes such as immunity, cell division, cell death, and tumor formation.

Result of Action

Given that [1,2,4]triazolo[1,5-a]pyridine derivatives have been used as inhibitors of janus kinases , it can be inferred that they may have an effect on cellular processes regulated by these kinases.

Action Environment

It’s known that the synthesis of [1,2,4]triazolo[1,5-a]pyridines can be achieved under microwave conditions , suggesting that the synthesis process may be influenced by environmental factors such as temperature.

Biochemical Analysis

Biochemical Properties

2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in the signaling pathways of various cytokines and growth factors . This inhibition can modulate immune responses and has potential therapeutic implications for inflammatory diseases and cancers. Additionally, this compound interacts with proteins involved in DNA repair mechanisms, thereby influencing cellular responses to DNA damage .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to alter cell signaling pathways, particularly those involving the JAK-STAT pathway, which is critical for cell growth, differentiation, and apoptosis . By inhibiting JAK1 and JAK2, this compound can reduce the proliferation of cancer cells and induce apoptosis. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of JAK1 and JAK2, preventing their activation and subsequent phosphorylation of downstream targets . This binding inhibits the signaling cascade necessary for the transcription of genes involved in cell survival and proliferation. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over time . Long-term studies indicate that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions . The exact temporal dynamics of its action can vary depending on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical and cellular outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The compound’s interaction with metabolic enzymes underscores its potential impact on overall cellular metabolism and energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure its proper localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It predominantly localizes in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments . This localization is essential for its function, as it allows the compound to effectively modulate cellular processes at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation. This method utilizes a direct metal-free oxidative N-N bond formation, resulting in high yields and short reaction times .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of trifluoroacetic anhydride as a reagent .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include various amine and thiol derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and methyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in medicinal chemistry and industrial applications.

Properties

IUPAC Name

2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQBNDYAHLOJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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